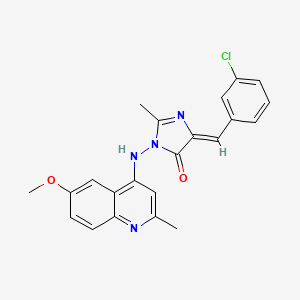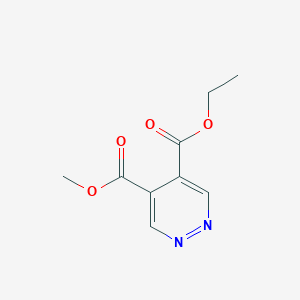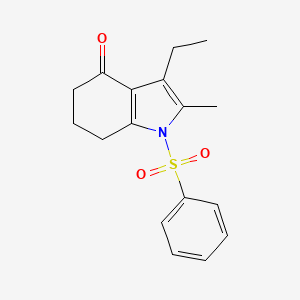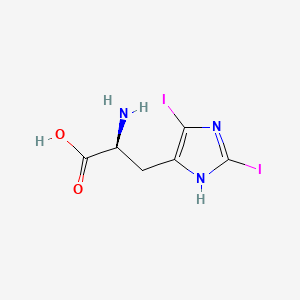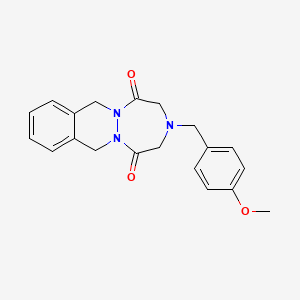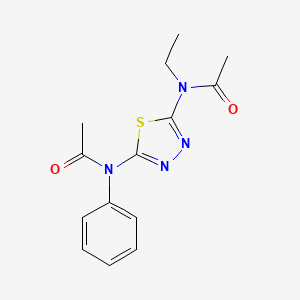
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is a chemical compound with the molecular formula C15H9Cl2N3O It is known for its unique structure, which includes both a nicotinamide and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-chloro-4-isoquinolinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Activation of 2-chloronicotinic acid: This step may involve converting the acid to an acid chloride using reagents like thionyl chloride.
Coupling Reaction: The activated 2-chloronicotinic acid is then reacted with 3-chloro-4-isoquinolinamine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of current research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: This compound shares a similar nicotinamide structure but differs in the aromatic substituent.
3-Chloro-4-isoquinolinamine: A precursor in the synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide, it has a simpler structure.
2-Chloronicotinic acid: Another precursor, it is a key starting material in the synthesis process.
Uniqueness
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is unique due to its dual aromatic systems, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Properties
CAS No. |
342899-39-2 |
|---|---|
Molecular Formula |
C15H9Cl2N3O |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9Cl2N3O/c16-13-11(6-3-7-18-13)15(21)20-12-10-5-2-1-4-9(10)8-19-14(12)17/h1-8H,(H,20,21) |
InChI Key |
HJCPFBIJZZKHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2NC(=O)C3=C(N=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


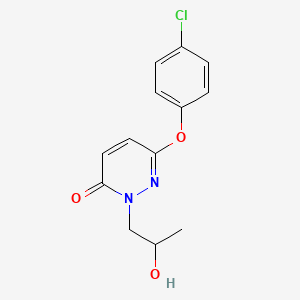
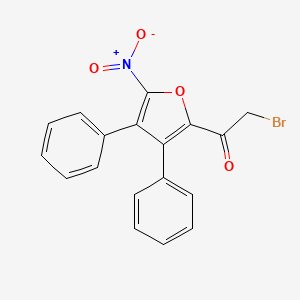
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
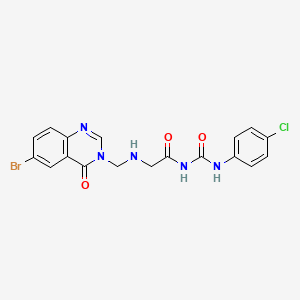
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)

